molecular formula C11H18N4O2 B1400462 tert-butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate CAS No. 1346674-11-0

tert-butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate

Cat. No.: B1400462
CAS No.: 1346674-11-0
M. Wt: 238.29 g/mol
InChI Key: HUWAVFVZXBJKPT-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate: is a synthetic organic compound with the molecular formula C11H18N4O2 It is characterized by the presence of a tert-butyl ester group, an azetidine ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the azetidine ring followed by the introduction of the pyrazole moiety. The reaction conditions often involve the use of protecting groups, such as tert-butyl, to prevent unwanted side reactions. Specific reagents and catalysts, such as bases and solvents, are employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology and Medicine: Its structural features make it a candidate for the development of enzyme inhibitors or receptor modulators .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

  • tert-Butyl 3-(3-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate
  • tert-Butyl 4-(6-amino-3-pyridyl)piperidine-1-carboxylate
  • tert-Butyl 3-bromo-2,5-dihydro-1H-pyrrole-1-carboxylate

Uniqueness: tert-Butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate is unique due to the specific positioning of the amino group on the pyrazole ring and the presence of the azetidine ring. These features confer distinct chemical reactivity and biological activity compared to similar compounds .

Biological Activity

tert-butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate (CAS Number: 1346674-11-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, with a focus on its pharmacological applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₈N₄O₂, with a molecular weight of approximately 238.29 g/mol. The compound features a tert-butyl group, an azetidine ring, and an amino-pyrazole moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₈N₄O₂
Molecular Weight238.29 g/mol
CAS Number1346674-11-0
LogP1.194
PSA84.97 Ų

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring and subsequent functionalization with the pyrazole derivative. Detailed synthetic routes can vary based on the desired yield and purity.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, a series of pyrazole-based compounds were evaluated for their inhibitory effects against various cancer cell lines, showing promising results in terms of IC50 values. Although specific data for this compound is limited, the structural similarities to other active pyrazole derivatives suggest potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Research has highlighted that pyrazole derivatives can also display anti-inflammatory properties. For example, compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in vitro. This suggests a potential application in treating inflammatory diseases .

Antibacterial Activity

Some studies have reported that pyrazole derivatives possess antibacterial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membrane integrity or inhibition of key metabolic pathways. While specific studies on this compound are still emerging, its structural characteristics align with known antibacterial agents .

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives:

  • Antitumor Efficacy : A study demonstrated that certain pyrazole derivatives exhibited IC50 values ranging from 50 to 100 µM against various cancer cell lines, indicating moderate to high antiproliferative activity .
  • Anti-inflammatory Mechanisms : In another study, a related compound was shown to significantly reduce LPS-induced nitric oxide production in macrophages, highlighting its potential as an anti-inflammatory agent .
  • Antibacterial Properties : A series of pyrazole carboxamide derivatives were tested against multiple bacterial strains, showing effective inhibition at concentrations lower than those required for traditional antibiotics .

Properties

IUPAC Name

tert-butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-5-7(6-15)8-4-9(12)14-13-8/h4,7H,5-6H2,1-3H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWAVFVZXBJKPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901133067
Record name 1-Azetidinecarboxylic acid, 3-(5-amino-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346674-11-0
Record name 1-Azetidinecarboxylic acid, 3-(5-amino-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346674-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 3-(5-amino-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate
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tert-butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate

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